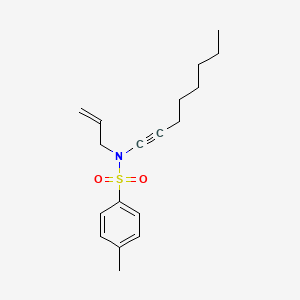![molecular formula C7H11NO6P2 B12532216 Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]- CAS No. 652989-81-6](/img/structure/B12532216.png)
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, can be achieved through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize direct methods that make use of phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Analyse Des Réactions Chimiques
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed under catalytic hydrogenation conditions.
Hydrolysis: Hydrolysis of the compound can lead to the formation of piperidine-containing α-, β-, and γ-aminophosphonic acids.
Applications De Recherche Scientifique
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in bone metabolism and its potential as a bone-targeting agent.
Medicine: It is used in the treatment of osteoporosis and Paget’s disease by inhibiting bone resorption.
Mécanisme D'action
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, exerts its effects by inhibiting farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for the biosynthesis of cholesterol and other isoprenoids . This inhibition prevents the resorption of bone by osteoclasts, thereby reducing bone loss .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, is unique among bisphosphonates due to its high potency and specificity for bone tissue. Similar compounds include:
Alendronic acid: Another bisphosphonate used for osteoporosis treatment.
Ibandronic acid: Known for its use in treating and preventing osteoporosis in postmenopausal women.
Zoledronic acid: Used for treating various bone diseases, including osteoporosis and Paget’s disease.
Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, stands out due to its specific molecular structure, which enhances its binding affinity to bone mineral and its efficacy in inhibiting bone resorption .
Propriétés
Numéro CAS |
652989-81-6 |
|---|---|
Formule moléculaire |
C7H11NO6P2 |
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
(2-phosphono-1-pyridin-3-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-2-1-3-8-4-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
Clé InChI |
UMDOGFHRQCJNDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(CP(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


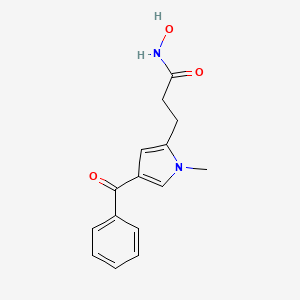

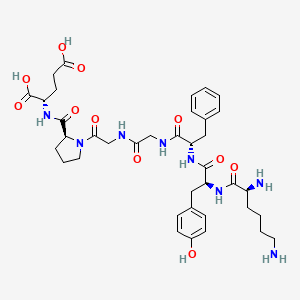
![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)

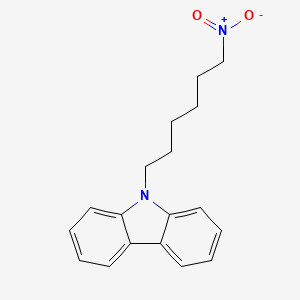
![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)

![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)
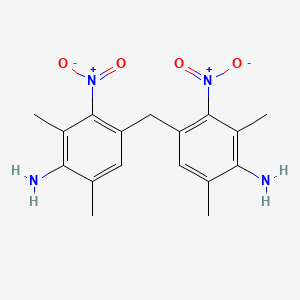
![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)
